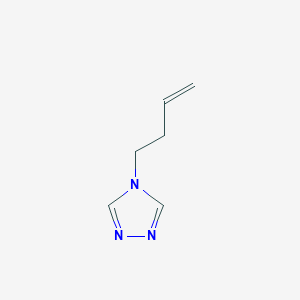
4-(But-3-en-1-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-3-en-1-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a but-3-en-1-yl group. Triazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The but-3-en-1-yl group adds a unique structural element that can influence the compound’s reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. . This method is favored for its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-3-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or hydrochloric acid in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
4-(But-3-en-1-yl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(But-3-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(But-3-en-1-yl)-1H-1,2,4-triazole
- 4-(But-3-en-1-yl)-3H-1,2,4-triazole
- 4-(But-3-en-1-yl)-5H-1,2,4-triazole
Uniqueness
4-(But-3-en-1-yl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted applications .
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
4-but-3-enyl-1,2,4-triazole |
InChI |
InChI=1S/C6H9N3/c1-2-3-4-9-5-7-8-6-9/h2,5-6H,1,3-4H2 |
InChI-Schlüssel |
IDOIOCXBPPLNIV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCN1C=NN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
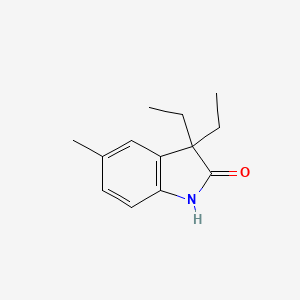

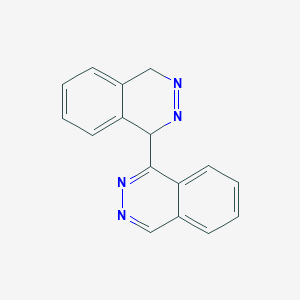

![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
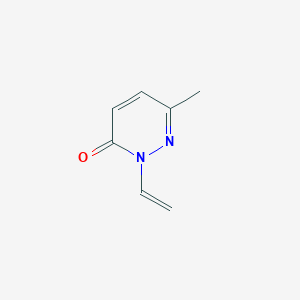
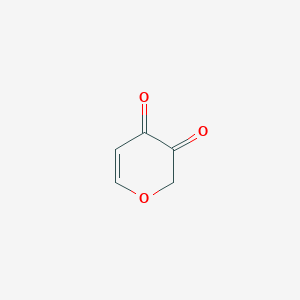
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
